molecular formula C6H8N2O2 B7967872 5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 14628-58-1

5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No. B7967872
CAS RN: 14628-58-1
M. Wt: 140.14 g/mol
InChI Key: RRGAHPMHECROKI-UHFFFAOYSA-N
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Description

5-methoxy-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Evaluation in Cancer Research : A series of compounds bearing a 5-methylpyridazin-3(2H)-one fragment were synthesized and evaluated for their inhibitory activity against cancer cell lines, including A549, HeLa, and MCF-7. Among these compounds, one showed particularly high activity, indicating the potential of 5-methylpyridazin-3(2H)-one derivatives in cancer treatment (Xiong et al., 2020).

  • Role in Organic Synthesis Reactions : Studies on Diels-Alder reactions with 2-methylpyridazin-3(2H)-ones have shown that these compounds, particularly when substituted with electron-withdrawing groups, can behave as dienophiles in organic synthesis. The reactivity of these compounds depends on the nature and position of substituents, indicating their versatility in chemical reactions (Fariña et al., 1994).

  • Use in Corrosion Inhibition : Certain derivatives of 5-methylpyridazin-3(2H)-one, specifically those containing thione groups, have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. This suggests potential applications in materials science and engineering (Bouklah et al., 2006).

  • Applications in Medicinal Chemistry : Research has been conducted on the synthesis and development of novel compounds with a pyridazin-3(2H)-one structure that act as serotonin 6 (5-HT6) receptor antagonists. These compounds show promise for the treatment of cognitive disorders, highlighting the significance of pyridazin-3(2H)-one derivatives in drug development (Nirogi et al., 2017).

properties

IUPAC Name

5-methoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-6(9)3-5(10-2)4-7-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGAHPMHECROKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287140
Record name 5-Methoxy-2-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14628-58-1
Record name 5-Methoxy-2-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14628-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.90 g (22.34 mmol) of 4-chloro-5-methoxy-2-methyl-2H-pyridazin-3-one and 3.74 ml (2.71 g, 26.8 mmol) of triethylamine in 60 ml of ethanol was hydrogenated at atmospheric pressure over 950 mg (0.894 mmol) of 10% palladium on charcoal for 20 h at 55° C. The suspension was filtered hot and the catalyst was washed three times with 10 ml of ethanol. The filtrate was concentrated in vaccuo, and the residue was taken up in 70 ml of methylene chloride, which was washed four times with 20 ml of water, dried over magnesium sulfate and concentrated to yield 2.79 g (19.9 mmol, 89%) of the title compound as a crystalline white solid, MS: 141.2 (M+H+).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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